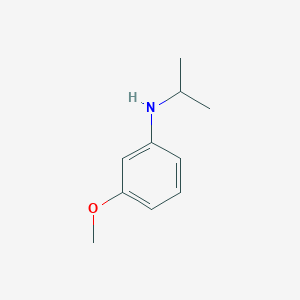

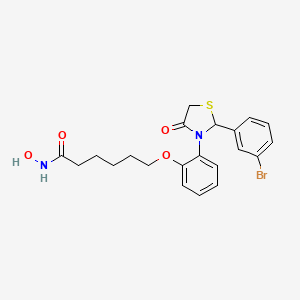

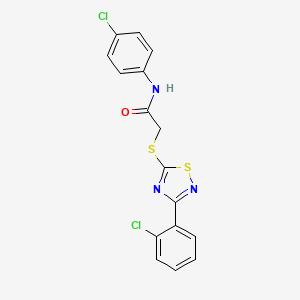

![molecular formula C11H11N3O2S B2845034 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine CAS No. 879035-07-1](/img/structure/B2845034.png)

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Reactivity

- Reactions with Amines and Thiols : A study explored the reactions of similar nitro-substituted pyridines with amines and thiols, demonstrating the versatility of these compounds in organic synthesis. The research highlighted the catalytic rearrangement and selective addition reactions these compounds undergo, forming a variety of products with potential applications in developing pharmaceuticals and materials (Čikotienė et al., 2007).

- Condensation Reactions : Another application is in the formation of aminomethylenebisphosphonates through a three-component condensation reaction. This method is noted for producing compounds with a range of activities, including antiosteoporotic and anticancer properties, showcasing the utility of nitro-substituted pyridines in medicinal chemistry (Dabrowska et al., 2009).

Materials Science and Catalysis

- Electrochromic Properties : Research into thieno[3,2-b]thiophene derivatives, structurally similar to 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine, revealed their potential in electrochromic devices. These compounds, especially when decorated with electron-deficient side groups, showed promising electrochromic properties, indicating potential applications in smart windows and displays (Shao et al., 2017).

- Catalytic Applications : The palladium-catalyzed denitrative C–N coupling of nitroarenes with amines, using well-designed ligands, represents a significant application in organic synthesis. This method offers an efficient approach to aromatic amines, demonstrating the role of nitro-substituted compounds in facilitating crucial bond-forming reactions (Chen et al., 2019).

Advanced Organic Synthesis

- Synthesis of Pyrrolidone Derivatives : A one-pot process utilizing ethyl levulinate and nitro compounds in the presence of a nanosized Pt-based catalyst was developed for synthesizing N-substituted 5-methyl-2-pyrrolidones. This showcases the role of nitro-substituted compounds in synthesizing valuable pyrrolidone derivatives, which have various industrial and pharmaceutical applications (Vidal et al., 2017).

properties

IUPAC Name |

5-nitro-N-(2-thiophen-2-ylethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-14(16)9-3-4-11(13-8-9)12-6-5-10-2-1-7-17-10/h1-4,7-8H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMRLRODPORBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

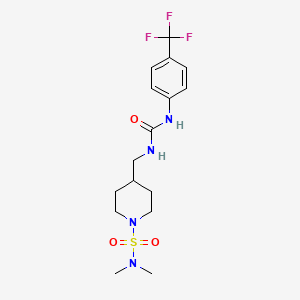

![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)

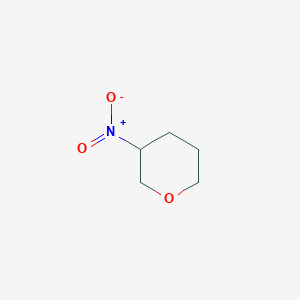

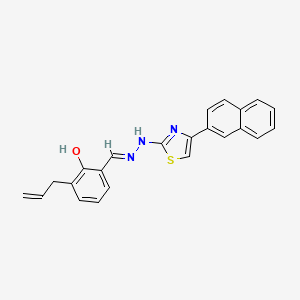

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)

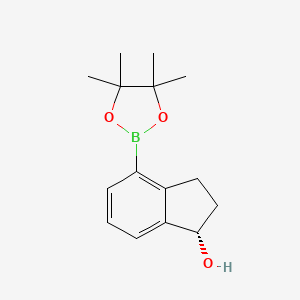

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2844967.png)

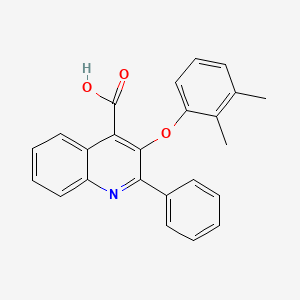

![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)